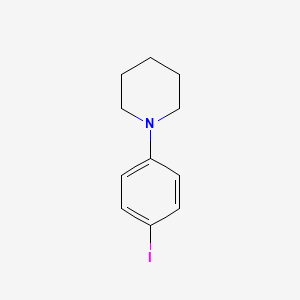

1-(4-Iodophenyl)piperidine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-(4-iodophenyl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14IN/c12-10-4-6-11(7-5-10)13-8-2-1-3-9-13/h4-7H,1-3,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVBPXLBAWYSSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=CC=C(C=C2)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00527308 | |

| Record name | 1-(4-Iodophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55376-34-6 | |

| Record name | 1-(4-Iodophenyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00527308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Iodophenyl Piperidine and Its Analogs

Direct Synthetic Routes to the 1-(4-Iodophenyl)piperidine Core

The most direct and common methods for constructing the this compound scaffold involve the formation of a crucial carbon-nitrogen bond between a piperidine (B6355638) moiety and a 4-iodophenyl group.

The primary strategy for synthesizing the this compound core is the N-arylation of a pre-existing piperidine ring. This approach is highly efficient and involves coupling piperidine with an activated 4-iodophenyl electrophile, typically 1,4-diiodobenzene (B128391) or 1-bromo-4-iodobenzene. This method is favored for its straightforwardness and the ready availability of starting materials. The key challenge lies in achieving selective mono-arylation, preventing the formation of diarylated byproducts.

The construction of the aryl-nitrogen bond is most effectively accomplished through transition metal-catalyzed cross-coupling reactions. The two most prominent methods are the Buchwald-Hartwig amination and the Ullmann condensation. tandfonline.com

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple in modern organic synthesis for its high efficiency and broad substrate scope. libretexts.org It typically employs a palladium catalyst in conjunction with a specialized ligand to couple an amine with an aryl halide. libretexts.orgresearchgate.net For the synthesis of this compound, piperidine is reacted with an aryl halide like 1,4-diiodobenzene in the presence of a palladium source and a strong base. researchgate.net The choice of ligand is critical and can influence reaction efficiency, with various phosphine-based ligands being commonly used. libretexts.orgrsc.org

The Ullmann condensation is a classical copper-catalyzed method for forming C-N bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required harsh conditions, such as high temperatures. wikipedia.org However, modern protocols have been developed that use ligands, such as diamines or L-proline, which allow the reaction to proceed under milder conditions. tandfonline.comwjpmr.com This reaction involves treating an aryl halide with an amine in the presence of a copper catalyst, often Cu(I) iodide, and a base. tandfonline.comwjpmr.com Mechanistic studies on the coupling of piperidine and iodobenzene (B50100) have shown that the choice of base and ligands is crucial for high reactivity and conversion rates. acs.orgacs.org

Table 1: Comparison of Direct Synthetic Routes for 1-(4-Aryl)piperidines

| Reaction | Catalyst System | Ligand Example | Base | Solvent | Temperature (°C) | Typical Yield | Citations |

|---|---|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Phosphine-based (e.g., P(o-tolyl)₃, BINAP) | Strong, non-nucleophilic (e.g., NaOtBu, K₂CO₃) | Toluene, Dioxane, DMF | Room Temp - 110 | Good to Excellent | tandfonline.comlibretexts.orgresearchgate.netrsc.org |

| Ullmann Condensation | Copper (e.g., CuI, Cu₂O, CuO) | N/O-donors (e.g., L-proline, diamines) | K₃PO₄, K₂CO₃, Cs₂CO₃ | DMSO, DMF, Toluene | 60 - 110 | Good to Excellent | tandfonline.comwjpmr.comacs.org |

Advanced Functionalization and Derivatization Approaches

Beyond the direct synthesis of the core structure, advanced methods are employed to introduce molecular diversity by modifying the parent scaffold. These approaches allow for the fine-tuning of chemical properties for various applications.

Functionalization of the saturated piperidine ring of this compound presents a synthetic challenge due to the presence of multiple, chemically similar C-H bonds. Modern synthetic methods have enabled the regioselective modification of this ring.

A notable strategy is the palladium-catalyzed C(sp³)–H arylation . This method allows for the direct introduction of aryl groups at specific positions on the piperidine ring. For instance, by using a directing group at the C3 position, it is possible to achieve highly regioselective and stereoselective arylation at the C4 position of the piperidine scaffold. acs.orgresearchgate.net Another approach involves the oxidation of the piperidine ring to form lactam derivatives, such as 1-(4-Iodophenyl)piperidin-2-one, which serves as a versatile intermediate for further modifications. lookchem.com

The 4-iodophenyl group is not merely a structural component but also a reactive handle for extensive derivatization. The carbon-iodine bond is a prime site for a wide array of transition metal-catalyzed cross-coupling reactions. Reactions such as the Suzuki, Heck, and Sonogashira couplings can be performed on the this compound scaffold to introduce new alkyl, vinyl, or alkynyl groups at the para-position, thereby creating a library of analogs.

Furthermore, regioselective functionalization of the aromatic ring itself is possible. For related N-aryl azole structures, directed ortho-metalation has been achieved using sterically hindered magnesium amide bases, which allows for the introduction of substituents at the position adjacent to the piperidine nitrogen. nih.govnih.gov This strategy avoids competitive metalation on the heterocyclic ring and offers a pathway to otherwise difficult-to-access derivatives. nih.govnih.gov

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to generate complex molecules, offering high atom economy and procedural simplicity. researchgate.net While not typically starting from this compound itself, MCRs provide a powerful route to its complex analogs.

For example, highly functionalized piperidines can be synthesized in a one-pot reaction involving an aromatic aldehyde, an amine, and a 1,3-dicarbonyl compound. researchgate.netresearchgate.net By using 4-iodoaniline (B139537) as the amine component alongside other building blocks, it is possible to construct diverse piperidine-containing scaffolds that incorporate the key iodophenyl moiety. The use of piperidine itself as a catalyst in certain MCRs highlights its role in facilitating complex transformations to build diverse heterocyclic systems. mdpi.commdpi.com

Transformations via Oxidation and Reduction Reactions

The molecular scaffold of this compound and its analogs can be modified through various oxidation and reduction reactions. These transformations are pivotal for introducing new functional groups or altering existing ones, thereby expanding the chemical space accessible from this core structure.

The piperidine ring itself is susceptible to oxidation, which can lead to the formation of corresponding piperidinones or other oxidized derivatives. For instance, reagents like sodium chlorite (B76162) (NaClO₂) have been noted for such oxidation processes. Conversely, the iodophenyl group can undergo reduction, converting it to other functionalities.

A notable method that incorporates oxidation and reduction within a synthetic cascade is the selective formation of piperidines through intramolecular Csp³–H amination. This reaction is catalyzed by a homogeneous iodine catalyst and initiated by visible light. acs.org The process operates through two interconnected catalytic cycles involving a radical C–H functionalization and an iodine-catalyzed C–N bond formation. acs.org This approach effectively bypasses the conventional preference for pyrrolidine (B122466) formation seen in Hofmann–Löffler-type reactions, steering the reaction toward the synthesis of piperidines. acs.org The reaction conditions typically involve molecular iodine (I₂) as a catalyst and an oxidant like N-bromo succinimide (B58015) (NBS), achieving high selectivity for piperidine products. acs.org

Reductive cyclization represents another key strategy for constructing the piperidine ring in analogs. Diastereoselective reductive cyclization of amino acetals, which can be prepared via the nitro-Mannich reaction, provides a pathway to stereochemically defined piperidines. mdpi.com The stereochemistry established in the initial Mannich reaction is maintained during the subsequent reductive cyclization step. mdpi.com Similarly, intramolecular reductive hydroamination/cyclization cascades of alkynes, mediated by acid, can generate the piperidine framework. mdpi.com

| Reaction Type | Reagents/Conditions | Substrate Type | Product(s) | Ref |

| Oxidation | Sodium Chlorite (NaClO₂) | This compound | Piperidinones | |

| Csp³–H Amination | I₂ (catalyst), NBS, visible light | N-substituted alkylamines | Piperidines | acs.org |

| Reductive Cyclization | Nitro-Mannich reaction followed by reduction | Amino acetals | Substituted Piperidines | mdpi.com |

| Reductive Cyclization | Acid-mediated hydroamination | Alkynes with amino group | Substituted Piperidines | mdpi.com |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The biological activity of piperidine-containing compounds is often highly dependent on their stereochemistry. google.com Consequently, the development of methods for the stereoselective synthesis of chiral derivatives of this compound is a significant focus of research.

Enantioselective and Diastereoselective Synthesis

Achieving high levels of enantioselectivity and diastereoselectivity is paramount for producing single-isomer piperidine derivatives. A variety of advanced synthetic methodologies have been developed to this end.

A powerful technique for the diastereoselective arylation of the piperidine ring involves Negishi cross-coupling reactions. acs.org This method allows for the coupling of organozinc reagents derived from piperidine with aryl iodides, such as iodo-substituted phenyl rings. acs.org Notably, the stereoselectivity of the coupling can be controlled by the position of the carbon-zinc bond on the piperidine ring (C2 vs. C4), enabling the targeted synthesis of either trans- or cis-2,4-disubstituted products with high diastereoselectivity. acs.org

Chemo-enzymatic approaches offer a versatile route to stereo-enriched piperidines. A one-pot cascade involving an amine oxidase and an ene-imine reductase can convert N-substituted tetrahydropyridines into chiral 3- and 3,4-substituted piperidines with precise stereochemical control. nih.gov This method has been successfully applied to the synthesis of precursors for biologically active molecules, demonstrating its flexibility and utility. nih.gov

Gold-catalyzed reactions have also emerged as a modular and efficient strategy. A one-pot synthesis of piperidin-4-ols proceeds through a sequence involving the gold-catalyzed cyclization of an N-homopropargyl amide, followed by a chemoselective reduction and a spontaneous Ferrier rearrangement. nih.gov This approach exhibits excellent diastereoselectivity in the ring-forming step. nih.gov

The use of chiral auxiliaries provides another classic yet effective strategy. For example, D-arabinopyranosylamine can serve as a stereodifferentiating auxiliary. researchgate.net A domino Mannich–Michael reaction between an O-pivaloylated arabinosylaldimine and Danishefsky's diene yields N-arabinosyl dehydropiperidinones with high diastereoselectivity. researchgate.net These intermediates can be further transformed into variously substituted chiral piperidines. researchgate.net

| Method | Key Reagents/Catalyst | Substrate Type | Stereochemical Outcome | Ref |

| Negishi Cross-Coupling | Pd catalyst, Organozinc reagent | (Hetero)aryl iodides, Piperidine organozinc | High diastereoselectivity (cis or trans) | acs.org |

| Chemo-enzymatic Cascade | Amine Oxidase, Ene-Imine Reductase | N-substituted tetrahydropyridines | High enantioselectivity | nih.gov |

| Gold-Catalyzed Cyclization | Gold(I) catalyst, Reducing agent | N-homopropargyl amides | Excellent diastereoselectivity | nih.gov |

| Chiral Auxiliary | D-arabinopyranosylamine | Danishefsky's diene, Aldimines | High diastereoselectivity | researchgate.net |

Resolution Techniques for Racemic Mixtures

When a stereoselective synthesis is not feasible or provides insufficient purity, the resolution of racemic mixtures is employed to isolate the desired enantiomers. The primary methods for resolving racemic piperidine derivatives are classical resolution via diastereomeric salt formation and chiral chromatography.

Diastereomeric Salt Formation: This technique involves reacting the racemic piperidine, which is basic, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts, which typically have different physical properties, most importantly, different solubilities in a given solvent. google.comgoogle.com This difference allows for their separation by fractional crystallization. google.com Commonly used resolving agents for piperidine derivatives include derivatives of tartaric acid, such as di-benzoyl-D-tartaric acid, and mandelic acid (e.g., (R)- or (S)-mandelic acid). google.comnih.gov After isolation, the desired enantiomer of the piperidine can be recovered by treating the purified diastereomeric salt with a base.

Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. For piperidine derivatives, cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ, have proven effective. nih.gov The enantiomers of the racemic mixture interact differently with the chiral environment of the column, leading to different retention times and enabling their separation. nih.gov The choice between the two columns can be complementary, and the polarity of substituents on the piperidine derivative can influence the effectiveness of the resolution on a given column. nih.gov

| Technique | Principle | Resolving Agent / Stationary Phase | Application Example | Ref |

| Diastereomeric Salt Formation | Fractional crystallization of salts with different solubilities | Di-benzoyl-tartaric acid, Mandelic acid | Resolution of racemic piperidine derivatives | google.comgoogle.comnih.gov |

| Chiral HPLC | Differential interaction with a chiral surface | Cellulose-based CSPs (e.g., Chiralcel OD, Chiralcel OJ) | Resolution of 1,3-dimethyl-4-phenylpiperidines | nih.gov |

Chemical Transformations and Reactivity Studies of 1 4 Iodophenyl Piperidine Derivatives

Reactivity of the Aryl Iodide Moiety in Cross-Coupling Reactions

The carbon-iodine bond in 1-(4-iodophenyl)piperidine is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The high reactivity of the aryl iodide, when compared to aryl bromides or chlorides, allows for selective transformations under milder conditions. wikipedia.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for creating biaryl compounds by coupling the aryl iodide with an organoboron reagent, such as a boronic acid or ester. researchgate.netlibretexts.org For instance, this compound can react with various arylboronic acids to generate a diverse library of 1-biphenyl-4-ylpiperidine derivatives. The reaction conditions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent like acetonitrile. libretexts.orgresearchgate.net The efficiency of the Suzuki-Miyaura coupling allows for its application in the synthesis of complex molecules, including potential central nervous system agents. researchgate.net

Heck Reaction: The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base. worldwidejournals.comorganic-chemistry.orgnih.gov This reaction typically exhibits high trans selectivity. organic-chemistry.org The choice of catalyst, base, and solvent can be tailored to optimize the yield and selectivity of the desired vinyl-substituted phenylpiperidine product. worldwidejournals.com

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between the aryl iodide of this compound and a terminal alkyne. wikipedia.orgasianpubs.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base like piperidine (B6355638) or triethylamine. asianpubs.orgrsc.org This methodology is instrumental in the synthesis of aryl-alkynes and conjugated enynes. asianpubs.org The reaction can be performed under relatively mild conditions, including at room temperature. rsc.org Copper-free Sonogashira variants have also been developed to prevent the unwanted homo-coupling of alkynes. asianpubs.org

| Coupling Reaction | Reactant | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biphenyl derivatives |

| Heck | Alkene | Palladium catalyst, Base | Vinyl-substituted arenes |

| Sonogashira | Terminal alkyne | Palladium catalyst, Copper(I) co-catalyst, Base (e.g., piperidine) | Aryl-alkynes |

Transformations Involving the Piperidine Nitrogen Atom

The lone pair of electrons on the piperidine nitrogen atom imparts nucleophilic and basic properties, allowing for a variety of chemical transformations. ambeed.com

N-Arylation: The nitrogen atom can undergo N-arylation through reactions like the Buchwald-Hartwig amination. nih.govtandfonline.com This palladium-catalyzed cross-coupling reaction allows for the formation of a new carbon-nitrogen bond between the piperidine nitrogen and an aryl halide or triflate. nih.gov The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. nih.govtandfonline.com For example, the N-arylation of piperidine with 4-fluoroiodobenzene can be achieved using a palladium catalyst in polar solvents like DMF or DMSO. nih.gov

N-Acylation and N-Sulfonylation: The piperidine nitrogen can readily react with acylating or sulfonylating agents. N-acylation can be achieved using acyl chlorides or carboxylic acids (with a coupling agent like EDCI) to form the corresponding amides. nih.gov Similarly, reaction with sulfonyl chlorides yields sulfonamides. nih.gov These reactions are often used to modify the electronic and steric properties of the piperidine ring, which can be crucial for tuning the pharmacological activity of derivative compounds. nih.gov

Quaternization: The piperidine nitrogen can be quaternized by reacting with alkyl halides, leading to the formation of quaternary ammonium (B1175870) salts. google.comacs.org This transformation introduces a permanent positive charge and significantly alters the molecule's physical and biological properties.

| Transformation | Reagent | Functional Group Formed |

|---|---|---|

| N-Arylation (Buchwald-Hartwig) | Aryl halide/triflate | N-Aryl bond |

| N-Acylation | Acyl chloride/Carboxylic acid | Amide |

| N-Sulfonylation | Sulfonyl chloride | Sulfonamide |

| Quaternization | Alkyl halide | Quaternary ammonium salt |

Stability and Degradation Pathways of the Iodophenylpiperidine System

The stability of the this compound system is an important consideration, particularly for its application in pharmaceuticals and materials. The C-I bond, while reactive in cross-coupling reactions, can also be susceptible to degradation under certain conditions.

Potential degradation pathways can include deiodination, particularly under reductive conditions or upon exposure to light. The piperidine ring itself is generally stable, but the N-aryl bond can be cleaved under harsh acidic or basic conditions. Oxidative degradation of the piperidine ring is also a possibility, potentially leading to the formation of various oxidized metabolites. For instance, in vivo studies of related piperidine derivatives have shown that metabolic degradation can occur, affecting the compound's pharmacokinetic profile. nih.gov Understanding these degradation pathways is crucial for the design of stable and effective molecules based on the this compound scaffold.

Application in Radiopharmaceutical Chemistry and Molecular Imaging Probe Development

Radiosynthesis of Iodine-Labeled 1-(4-Iodophenyl)piperidine Derivatives

The synthesis of radiolabeled probes based on the this compound structure involves incorporating a radioactive isotope of iodine ([¹²³I], [¹²⁴I], [¹³¹I]) into the molecule. The choice of isotope depends on the intended imaging modality; [¹²³I] and [¹³¹I] are used for SPECT, while [¹²⁴I] is a positron emitter for PET imaging. mdpi.comcore.ac.uk The isotope [¹²⁵I] is typically used in preclinical research and in vitro assays due to its longer half-life. mdpi.com

Electrophilic radioiodination is a common method for labeling aromatic compounds. core.ac.uk This technique involves the oxidation of a radioiodide salt (e.g., Na[¹²³I]) to generate an electrophilic iodine species (I⁺), which then substitutes a hydrogen atom on an activated aromatic ring. mdpi.comcore.ac.uk Oxidizing agents are crucial for this process.

Common oxidizing agents include:

Chloramine-T: A widely used mild oxidant that facilitates the reaction of radioiodide with the precursor molecule. mdpi.comnih.gov For instance, (+)-[¹²⁵I]IV-OH, a hydrophilic vesamicol (B58441) analog, was prepared using the chloramine (B81541) T method. nih.govsnmjournals.org Similarly, the synthesis of [¹²⁴I]IPAG and [¹³¹I]IPAG from a precursor in ethanol (B145695) utilizes chloramine-T. nih.gov

Iodogen: (1,3,4,6-tetrachloro-3a,6a-diphenylglycouryl) is another frequently used solid-phase oxidizing agent, which can simplify the purification process. mdpi.com

Peroxy Acids: Agents like peracetic acid can also be employed to generate the necessary electrophilic iodine species. mdpi.comgoogle.com

This direct labeling method can be efficient, but it often results in "carrier-added" products, where non-radioactive iodine competes with the radioisotope, potentially lowering the specific activity of the final radiotracer. umich.edu

To achieve high specific activity and regiochemical control, radioiododestannylation is the preferred method. mdpi.com This approach involves a two-step process: first, the synthesis of a non-radioactive organostannane precursor, typically a tributyltin derivative, followed by the replacement of the stannyl (B1234572) group with a radioiodine isotope. nih.govnih.gov

The synthesis of these precursors often starts from a bromo- or iodo-analog of the target molecule. For example, the tributylstannyl precursor for [(¹²³I)]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone was synthesized with a 30% yield. nih.govresearchgate.net Similarly, the precursor for 4-[¹²⁵I]PEMP was prepared from its bromo derivative through a palladium-catalyzed stannylation reaction. nih.gov

The subsequent radioiodination step is an electrophilic substitution where the C-Sn bond is cleaved and replaced by a C-I bond. mdpi.com This reaction is highly efficient and clean, often proceeding with quantitative radiochemical yields under mild conditions using an oxidizing agent like chloramine-T. nih.gov The synthesis of (+)-[¹²⁵/¹³¹I]pIV and [¹²⁴I]IPAG successfully utilized this iododestannylation reaction from their respective tributyltin precursors, achieving high radiochemical purity (>99%) after purification. nih.govnih.gov This method allows for the production of "no-carrier-added" radiopharmaceuticals, which is crucial for imaging studies where high specific activity is required to bind to low-density receptor populations without causing pharmacological effects. umich.edu

In Vitro Radioligand Binding Assays for Target Characterization

Before a radiolabeled compound can be used in vivo, its binding characteristics must be thoroughly evaluated in vitro. These assays determine the compound's affinity and selectivity for its intended biological target, such as a specific receptor or transporter.

Binding affinity is typically quantified by the inhibition constant (Ki), which represents the concentration of a ligand required to occupy 50% of the receptors in the absence of a competing radioligand. A lower Ki value indicates a higher binding affinity. Many derivatives of this compound have been developed as high-affinity ligands for various receptors, particularly sigma receptors (σ₁ and σ₂), which are overexpressed in many tumor types. nih.govnih.gov

For example, a series of 4-benzylpiperazine ligands featuring the iodophenyl moiety exhibited low nanomolar affinity for σ₁ receptors, with Ki values ranging from 0.43 to 0.91 nM. nih.gov The vesamicol analog, (+)-IV-OH, showed a Ki of 22.8 nM for the σ₁ receptor and 146.9 nM for the σ₂ receptor. nih.gov Selectivity is also critical; a high selectivity ratio (Ki σ₂ / Ki σ₁) indicates a preference for the σ₁ receptor, which is desirable for targeted imaging. nih.gov

| Compound | Target Receptor | Ki (nM) | Source(s) |

| (+)-IV-OH | Sigma-1 | 22.8 | nih.gov |

| (+)-IV-OH | Sigma-2 | 146.9 | nih.gov |

| 4-Benzylpiperazine Derivatives | Sigma-1 | 0.43 - 0.91 | nih.gov |

| 4-Benzylpiperazine Derivatives | Sigma-2 | 40 - 61 | nih.gov |

| (-)-OIDV | VAChT | 22.1 | plos.org |

| (+)-OIDV | VAChT | 79.0 | plos.org |

| BD1008 (competing with 4-[¹²⁵I]PEMP) | Sigma Sites (Guinea Pig Brain) | 5.06 | nih.gov |

| Haloperidol (B65202) (competing with 4-[¹²⁵I]PEMP) | Sigma Sites (Guinea Pig Brain) | 32.6 | nih.gov |

| (+)-Pentazocine (competing with 4-[¹²⁵I]PEMP) | Sigma Sites (Guinea Pig Brain) | 48.1 | nih.gov |

This table is interactive. Click on the headers to sort. VAChT: Vesicular Acetylcholine Transporter

Competitive inhibition studies are essential to confirm that a new radioligand binds to the intended target site. In these assays, the binding of the radiolabeled compound is challenged by increasing concentrations of a known, unlabeled reference ligand. A dose-dependent decrease in the radioligand's binding indicates that both compounds are competing for the same binding site.

For instance, the binding of 4-[¹²⁵I]PEMP in melanoma and breast cancer cells was effectively inhibited by the known sigma ligand BD1008, confirming that 4-[¹²⁵I]PEMP labels sigma sites in these cells. nih.gov Similarly, the tumor uptake of (+)-[¹²⁵I]pIV was significantly reduced by the co-injection of an excess amount of unlabeled sigma ligands like SA4503 and haloperidol, indicating receptor-mediated uptake. snmjournals.orgnih.gov In studies of [¹²⁴I]IPAG, its uptake was competitively inhibited by an excess of non-radioactive IPAG and haloperidol, demonstrating specific binding to sigma-1 receptors. nih.gov

Preclinical In Vivo Evaluation of Radiolabeled Iodophenylpiperidine Probes

Following successful in vitro characterization, promising radiolabeled probes are evaluated in preclinical animal models. These in vivo studies assess the biodistribution, target uptake, and clearance profile of the radiotracer.

Biodistribution experiments involve injecting the radiolabeled compound into animals (often tumor-bearing mice) and measuring the radioactivity in various organs and tissues at different time points. nih.gov The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Studies with (+)-[¹²⁵I]pIV, a sigma receptor ligand, showed high uptake and prolonged retention in human prostate tumors (DU-145) in mice. nih.gov However, it also showed high accumulation in non-target organs like the liver and kidneys. snmjournals.orgnih.gov To address this, a more hydrophilic derivative, (+)-[¹²⁵I]-IV-OH, was developed. This new probe also demonstrated high initial tumor uptake (9.6 %ID/g at 10 minutes) but was cleared much more rapidly from the liver, improving the target-to-background ratio. snmjournals.org Another probe, [(¹²³I)]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone, showed significant brain uptake in mice (2.72% ID/g at 5 minutes), suggesting its potential for neuroimaging. nih.govresearchgate.net Blocking studies are also performed in vivo, where co-administration of an unlabeled ligand reduces uptake in target tissues, confirming specific binding. nih.govsnmjournals.orgnih.gov

| Radiotracer | Animal Model | Target/Organ | Uptake (%ID/g) | Time Point | Source(s) |

| (+)-[¹²⁵I]-IV-OH | DU-145 Tumor Mice | Tumor | 9.6 ± 0.6 | 10 min | snmjournals.org |

| (+)-[¹³¹I]-pIV | DU-145 Tumor Mice | Tumor | 7.2 ± 0.4 | 10 min | snmjournals.org |

| (+)-[¹²⁵I]-IV-OH | DU-145 Tumor Mice | Liver | 0.06 ± 0.03 | 24 h | snmjournals.org |

| (+)-[¹³¹I]-pIV | DU-145 Tumor Mice | Liver | 10.3 ± 0.6 | 24 h | snmjournals.org |

| [(¹²³I)]-(4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone | Mice | Brain | 2.72 | 5 min | nih.govresearchgate.net |

| [¹²⁴I]IPAG | MCF7 Tumor Mice | Tumor | ~2.5 | 24 h | nih.gov |

This table is interactive. Click on the headers to sort. %ID/g: Percentage of Injected Dose per Gram

Molecular Recognition and Pharmacological Interactions of 1 4 Iodophenyl Piperidine Derivatives

Sigma Receptor Ligands and Their Functional Modulations

Derivatives of 1-(4-iodophenyl)piperidine have been extensively investigated as high-affinity ligands for sigma receptors, which are unique intracellular proteins involved in a variety of cellular functions and implicated in several neurological and psychiatric disorders.

Interactions with σ-1 Receptors

A number of this compound derivatives have demonstrated high to subnanomolar affinity for the σ-1 receptor subtype. nih.govnih.govnih.govmdpi.com These compounds often act as antagonists at this receptor and have been developed as potential imaging agents for conditions where σ-1 receptor expression is altered, such as in certain cancers. researchgate.net The introduction of an iodine atom at the para position of the phenyl ring has been shown to significantly enhance σ-1 receptor affinity in some molecular frameworks. nih.gov

For instance, certain 4-aroylpiperidines and their corresponding reduced alcohol forms, which are derivatives of the core this compound structure, exhibit potent and selective binding to σ-1 receptors. nih.gov The modification of the core structure, such as the replacement of a sulfur atom with a carbonyl or hydroxyl group in related spirocyclic systems, has yielded novel ligands with high σ-1 affinity. nih.gov One such derivative, 1-(4-Iodophenyl)-3-(2-adamantyl)guanidine (IPAG), has been identified as a high-affinity σ-1 receptor antagonist with a reported Ki value of 1.4 nM and has been radiolabeled for PET imaging studies. researchgate.net

Table 1: Binding Affinities of this compound Derivatives at σ-1 Receptors

| Compound | Modification | Ki (nM) | Receptor Subtype | Reference |

|---|---|---|---|---|

| IPAG | Adamantylguanidine substitution | 1.4 | σ-1 | researchgate.net |

| 7e | 4"-Bromo-4-benzoylpiperidine | 1.40 ± 0.5 | σ-1 | nih.gov |

| 8a | 4"-Fluoro-4-(α-hydroxyphenyl)piperidine | 1.41 ± 0.22 | σ-1 | nih.gov |

| 8f | 4"-Methyl-4-(α-hydroxyphenyl)piperidine | 1.45 ± 0.09 | σ-1 | nih.gov |

| 9e | 4"-Bromo-4-(3-bromobenzylamino)piperidine | 2.95 ± 0.57 | σ-1 | nih.gov |

| 7a | 4"-Fluoro-4-benzoylpiperidine | 2.96 ± 0.5 | σ-1 | nih.gov |

| 8c | 4"-Chloro-4-(α-hydroxyphenyl)piperidine | 2.49 ± 0.24 | σ-1 | nih.gov |

| 7c | 4"-Chloro-4-benzoylpiperidine | 5.98 ± 0.41 | σ-1 | nih.gov |

| 7f | 4"-Methyl-4-benzoylpiperidine | 11.58 ± 0.26 | σ-1 | nih.gov |

Interactions with σ-2 Receptors

While many this compound derivatives show high selectivity for the σ-1 receptor, their affinity for the σ-2 receptor is often significantly lower. nih.govnih.govnih.gov This selectivity is a desirable characteristic for developing specific σ-1 targeted agents. For example, the selectivity ratio (Ki σ2/Ki σ1) for some of the high-affinity σ-1 ligands can be in the hundreds. nih.gov

However, some structural modifications can influence σ-2 receptor affinity. In a series of 4-aroylpiperidine derivatives, most compounds displayed Ki values greater than 500 nM at the σ-2 receptor, indicating low affinity. nih.govmdpi.com There are instances where derivatives show moderate affinity for σ-2 receptors, though generally less than for σ-1. nih.gov For example, in a study of indole (B1671886) analogs of 4-(4-iodophenyl)piperidin-4-ol (B8344284), some compounds exhibited low micromolar to high nanomolar affinity for σ-2 receptors.

Table 2: Binding Affinities of this compound Derivatives at σ-2 Receptors

| Compound | Modification | Ki (nM) | Receptor Subtype | Reference |

|---|---|---|---|---|

| 7a | 4"-Fluoro-4-benzoylpiperidine | 221.64 ± 8.0 | σ-2 | nih.gov |

| 7f | 4"-Methyl-4-benzoylpiperidine | 151.47 ± 7.79 | σ-2 | nih.gov |

| 7c | 4"-Chloro-4-benzoylpiperidine | 554.03 ± 34.22 | σ-2 | nih.gov |

| 7e | 4"-Bromo-4-benzoylpiperidine | >854 | σ-2 | nih.gov |

| 8a | 4"-Fluoro-4-(α-hydroxyphenyl)piperidine | >854 | σ-2 | nih.gov |

| 8c | 4"-Chloro-4-(α-hydroxyphenyl)piperidine | >854 | σ-2 | nih.gov |

Serotonin (B10506) Receptor (5-HT) Ligands and Subtype Selectivity

The this compound framework is also present in compounds targeting various serotonin receptor subtypes, which are crucial in the regulation of mood, cognition, and other physiological processes.

5-HT2A Receptor Binding and Activity

Derivatives containing the this compound moiety have been synthesized and evaluated as ligands for the 5-HT2A receptor. For instance, (4-fluorophenyl){1-[2-(4-iodophenyl)ethyl]piperidin-4-yl}methanone has been developed and radiolabeled for SPECT imaging of 5-HT2A receptors. The benzoylpiperidine fragment, which is structurally related, is a known pharmacophore for 5-HT2A receptor ligands.

In a study of 2,5-dimethoxyphenylpiperidines, a derivative LPH-5 displayed a Ki value of 1.3 nM for the 5-HT2A receptor. While not a direct this compound, this highlights the potential of the substituted piperidine (B6355638) scaffold for high-affinity 5-HT2A binding. The affinity of these ligands can be modulated by substitutions on the piperidine and phenyl rings.

Table 3: Binding Affinities of Structurally Related Derivatives at 5-HT2A Receptors

| Compound | Modification | Ki (nM) | Receptor Subtype | Reference |

|---|---|---|---|---|

| LPH-5 | 2,5-dimethoxyphenylpiperidine | 1.3 | 5-HT2A | |

| Compound 31 | 4-(p-fluorobenzoyl)piperidine derivative | 1.1 (IC50) | 5-HT2A | |

| Compound 33 | 4-(p-fluorobenzoyl)piperidine derivative | 2.4 (IC50) | 5-HT2A | |

| Compound 63 | Benzoylpiperidine derivative | 4 | 5-HT2A | |

| Compound 64 | Benzoylpiperidine derivative | 27 | 5-HT2A |

Exploration of Other 5-HT Receptor Subtypes (e.g., 5-HT2C, 5-HT6, 5-HT7)

The exploration of this compound derivatives has extended to other 5-HT receptor subtypes, revealing varying degrees of affinity and selectivity.

For the 5-HT2C receptor , some derivatives show affinity, although often lower than for the 5-HT2A subtype. For example, the 2,5-dimethoxyphenylpiperidine derivative LPH-5 exhibited a Ki value of 13 nM at the 5-HT2C receptor. The ability of agonists to bind to the high-affinity state of 5-HT2C receptors has been investigated using radioligands such as 1-(4-[125I]iodo-2,5-dimethoxyphenyl)2-aminopropane.

Regarding the 5-HT6 receptor , there is a lack of direct studies reporting the binding affinities of this compound derivatives. Research on 5-HT6 ligands has largely focused on other chemical scaffolds, such as indolyl and piperidinyl sulphonamides. researchgate.net

For the 5-HT7 receptor , while direct data for this compound derivatives is scarce, structurally related benzoylpiperidine compounds have shown high affinity. For example, compounds 63 and 64 in a related series displayed Ki values of 2 nM for the 5-HT7 receptor and acted as partial and full antagonists, respectively. This suggests that with appropriate structural modifications, the core scaffold could be adapted to target this receptor subtype.

Table 4: Binding Affinities of Structurally Related Derivatives at Other 5-HT Receptors

| Compound | Modification | Ki (nM) | Receptor Subtype | Reference |

|---|---|---|---|---|

| LPH-5 | 2,5-dimethoxyphenylpiperidine | 13 | 5-HT2C | |

| Compound 63 | Benzoylpiperidine derivative | 2 | 5-HT7 | |

| Compound 64 | Benzoylpiperidine derivative | 2 | 5-HT7 |

Dopamine (B1211576) Receptor (D) Ligands and Subtype Specificity

The this compound scaffold has also been incorporated into ligands targeting dopamine receptors, particularly the D2-like subtypes (D2, D3, and D4), which are key targets for antipsychotic medications.

A series of indole-containing derivatives of 4-(4-iodophenyl)piperidin-4-ol have been synthesized and shown to possess high affinity and selectivity for the D2 receptor over the D3 receptor. Specifically, compounds 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol were identified as potent and selective D2 antagonists. These compounds exhibited nanomolar affinity for the D2 receptor with over 100-fold selectivity against the D3 receptor. Their functional activity was confirmed in adenylyl cyclase inhibition assays, where they behaved as antagonists.

Table 5: Binding Affinities of this compound Derivatives at Dopamine Receptors

| Compound | Modification | Ki (nM) - D2 | Ki (nM) - D3 | D2/D3 Selectivity | Reference |

|---|---|---|---|---|---|

| 6 | 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | 0.8 ± 0.1 | 100 ± 10 | 125 | |

| 7 | 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | 0.9 ± 0.1 | 120 ± 20 | 133 | |

| 5 | 1-((1H-Indol-3-yl)methyl)-4-(4-iodophenyl)piperidin-4-ol | 3.1 ± 0.4 | 130 ± 20 | 42 |

D2 Receptor Ligand Profiles

The this compound scaffold is a core structural element in several potent D2-like dopamine receptor antagonists. nih.gov Research into a series of indole, 7-azaindole, benzofuran, and benzothiophene (B83047) compounds that share structural features with classical D2 antagonists like haloperidol (B65202) and spiperone (B1681076) has highlighted the importance of this moiety. nih.gov

Within this series, specific derivatives have demonstrated high affinity for the D2 receptor. For instance, 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol and its 5-methoxy isomer were found to have a high affinity for D2 receptors. nih.gov These compounds were evaluated for their ability to bind to D2-like receptors and were identified as antagonists. nih.gov The intrinsic efficacy of these selective compounds was assessed through a forskolin-dependent adenylyl cyclase inhibition assay, where they showed no significant agonist or inverse agonist activity, confirming their antagonist profile at the D2 receptor. nih.gov

Table 1: D2 Receptor Binding Affinities of Selected this compound Derivatives This interactive table provides binding affinity data (Ki) for key compounds at the D2 receptor.

| Compound | Structure | D2 Ki (nM) |

|---|---|---|

| 4-(4-iodophenyl)-1-((4-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Indole derivative with a 4-methoxy substitution | 0.58 |

| 4-(4-iodophenyl)-1-((5-methoxy-1H-indol-3-yl)methyl)piperidin-4-ol | Indole derivative with a 5-methoxy substitution | 0.81 |

Data sourced from a study on azaindole, benzofuran, and benzothiophene analogs. nih.gov

Interactions with Other Dopamine Receptor Subtypes (e.g., D1, D3, D4)

The D1-like receptor family (D1 and D5) is pharmacologically distinct from the D2-like family (D2, D3, D4), and these compounds generally show lower affinity for D1-like receptors. nih.gov Within the D2-like family, achieving selectivity between the highly homologous D2, D3, and D4 subtypes is a key challenge in drug design. researchgate.net

The indole derivatives noted for their high D2 affinity also exhibit significant selectivity over the D3 subtype. nih.gov However, other structural modifications to the this compound or related piperazine (B1678402) scaffolds can shift this preference dramatically towards the D4 receptor. researchgate.netnih.gov For example, a class of 1,4-disubstituted aromatic piperidines and piperazines (1,4-DAPs) has been identified with extreme selectivity for the D4 receptor. nih.gov Studies on newly synthesized piperidine-based ligands have identified compounds with high affinity and selectivity for the D4 receptor over D2 and D3 receptors. mdpi.com

Table 2: Comparative Binding Affinities (pKi) of Piperidine Derivatives at D2, D3, and D4 Receptors This interactive table showcases the selectivity profiles of novel D4 receptor antagonists containing the piperidine core.

| Compound | D4R pKi | D2R pKi | D3R pKi | D2/D4 Selectivity Ratio | D3/D4 Selectivity Ratio |

|---|---|---|---|---|---|

| Derivative 12 | 8.84 | 6.51 | 6.84 | 214 | 100 |

| Derivative 16 | 8.33 | 6.72 | 6.81 | 41 | 33 |

Affinity constants (pKi) for human cloned dopamine receptors. mdpi.com Selectivity is the antilog of the difference between pKi values.

Enzyme Inhibition Studies (e.g., Human 8-Oxoguanine DNA Glycosylase-1 (hOGG1))

Beyond receptor modulation, derivatives of this compound have been developed as potent enzyme inhibitors. A notable example is 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide , also known as TH5487 . nist.govacs.orgnih.gov This compound is a potent and selective inhibitor of human 8-oxoguanine DNA glycosylase-1 (hOGG1). acs.orgnih.gov

hOGG1 is a crucial enzyme in the base excision repair pathway, responsible for removing the mutagenic DNA lesion 8-oxoguanine (8-oxo-Gua). nist.govnih.gov TH5487 was identified as an inhibitor that prevents hOGG1 from binding to its DNA substrate, thereby blocking the repair process. nih.gov Its inhibition of hOGG1 has been shown to sensitize cancer cells to radiation and suppress inflammation, confirming hOGG1 as a viable pharmaceutical target. nist.govacs.org

The potency of TH5487 has been quantified in various studies. An initial report cited a half-maximal inhibitory concentration (IC50) of 0.342 µmol/L. nih.gov Subsequent independent analysis using a different assay established an IC50 of 0.800 ± 0.061 µmol/L. acs.org Further research demonstrated that TH5487 efficiently inhibits the excision of both 8-oxo-Gua and another lesion, 2,6-diamino-4-hydroxy-5-formamidopyrimidine (FapyGua), from damaged DNA, with IC50 values of 1.6 µmol/L and 3.1 µmol/L, respectively. nist.gov

Table 3: Inhibitory Potency (IC50) of TH5487 against hOGG1 This interactive table summarizes the reported IC50 values for the inhibition of hOGG1 by TH5487.

| Assay Condition / Substrate | IC50 Value (µmol/L) | Reference |

|---|---|---|

| Initial identification assay | 0.342 | nih.gov |

| Fluorescence-based duplex oligodeoxynucleotide assay (8-oxo-Gua) | 0.800 ± 0.061 | acs.org |

| Genomic DNA excision assay (8-oxo-Gua) | 1.6 | nist.gov |

| Genomic DNA excision assay (FapyGua) | 3.1 | nist.gov |

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The diverse biological activities of this compound derivatives are underpinned by clear structure-activity relationships (SAR). The core moiety acts as a crucial anchor, while modifications to the rest of the molecule dictate the specific biological target and potency.

For dopamine receptor ligands, the this compound structure is a key component for achieving high affinity at D2-like receptors. nih.gov The SAR for selectivity between D2 and D4 subtypes is particularly distinct:

D2 Selectivity: The attachment of specific heterocyclic systems, such as the methoxy-substituted indoles found in compounds 6 and 7 , to the piperidine nitrogen leads to high affinity and selectivity for the D2 receptor over the D3 subtype. nih.gov

D4 Selectivity: High D4 receptor selectivity is achieved with different structural features. Research indicates that D4-selective 1,4-DAPs interact with a specific aromatic microdomain in the D4 receptor. nih.gov The SAR for novel piperidine-based D4 antagonists suggests that the nature and length of the chain attached to the piperidine nitrogen are critical for tuning D4 affinity and selectivity. mdpi.com

For enzyme inhibition, the SAR of the hOGG1 inhibitor TH5487 is highly specific. The structure reveals that the this compound group is linked via a carboxamide bridge to a 4-(4-bromo-2-oxo-3H-benzimidazol-1-yl) moiety. nih.gov This entire molecular architecture is essential for its potent and selective inhibition of hOGG1, demonstrating that a combination of distinct chemical fragments is required to achieve this specific biological function. nist.govacs.org

Future Directions and Emerging Research Avenues for 1 4 Iodophenyl Piperidine

Development of Next-Generation Iodophenylpiperidine-Based Molecular Probes

The foundational use of 1-(4-iodophenyl)piperidine has been in the creation of radiolabeled molecules for in vivo imaging. A key area of future development lies in creating next-generation molecular probes with enhanced properties for techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). nih.govsemanticscholar.org

Research has demonstrated the potential of radioiodinated derivatives, such as (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol, for imaging sigma-1 receptors in the central nervous system. nih.gov In studies, this compound, when labeled with iodine-125, showed significant accumulation in rat brains in areas rich in sigma-1 receptors, indicating its potential for in vivo imaging. nih.gov

Future efforts will likely focus on:

Improving Pharmacokinetics: Modifying the core structure to enhance blood-brain barrier penetration, optimize clearance rates, and reduce off-target binding.

Enhancing Signal-to-Noise Ratio: Developing probes with higher affinity and selectivity for their targets to produce clearer and more definitive imaging results.

Isotopic Variation: Exploring the use of different iodine isotopes (e.g., Iodine-123 for SPECT, Iodine-124 for PET) to suit various imaging protocols and research questions.

Target Expansion: Designing novel probes based on the iodophenylpiperidine scaffold to visualize other important biological targets, such as specific enzyme isoforms or protein aggregates implicated in diseases like Alzheimer's. nih.gov

| Probe Candidate | Isotope | Imaging Modality | Target | Key Finding |

| (+)-2-[4-(4-iodophenyl)piperidino]cyclohexanol | 125I | Autoradiography (Preclinical) | Sigma-1 Receptors | High localization in brain areas rich in sigma-1 receptors. nih.gov |

| [125I]70 / [125I]71 | 125I | SPECT (Potential) | β-amyloid (Aβ) plaques | Derivatives of a related iodophenyl structure show affinity for Aβ plaques. nih.gov |

Integration with Multimodal Imaging Strategies

A significant emerging trend is the development of probes for multimodal imaging, which combines the strengths of different imaging technologies to provide a more comprehensive understanding of biological processes. dovepress.com The this compound scaffold is well-suited for this integration. The iodine atom is inherently useful for CT scans due to its electron density, and its radioactive isotopes are ideal for PET or SPECT.

Future research could involve chemically modifying the this compound structure to incorporate functionalities for other imaging modalities:

PET/MRI: Coupling a radiolabeled iodophenylpiperidine derivative with a paramagnetic center (e.g., a gadolinium chelate) to create a dual probe for simultaneous PET and MRI, offering both high sensitivity and high spatial resolution of soft tissues.

SPECT/Optical Imaging: Attaching a near-infrared (NIR) fluorophore to the scaffold. dovepress.com This would allow for deep-tissue SPECT imaging to be correlated with superficial optical imaging, which is valuable in preclinical research and could have applications in image-guided surgery. dovepress.com

These multimodal agents could provide richer datasets, correlating molecular information with anatomical structures and other physiological parameters in a single imaging session. mdpi.com

Rational Design of Highly Selective Receptor and Enzyme Modulators

Rational drug design, which leverages computational tools and an understanding of structure-activity relationships (SAR), is crucial for developing next-generation therapeutics. nih.gov The this compound scaffold can be systematically modified to create highly potent and selective modulators of specific biological targets.

Receptor Selectivity: Studies on 4-phenyl-piperidine derivatives have shown that small structural modifications can significantly alter their affinity and selectivity for different opioid receptor subtypes (delta, mu, and kappa). nih.govnih.gov For instance, a series of 4-phenyl-4-[1H-imidazol-2-yl]-piperidine derivatives yielded a compound with a K(i) of 18 nM for the delta-opioid receptor and over 258-fold selectivity against the mu-receptor. nih.gov

Enzyme Inhibition: The piperidine (B6355638) ring is a key component in inhibitors for various enzymes. SAR studies on piperidine derivatives have identified potent inhibitors for MenA (1,4-dihydroxy-2-naphthoate isoprenyltransferase) in Mycobacterium tuberculosis. nih.gov Similarly, rational design has been used to develop selective inhibitors of PARP4, where an iodine atom on a different scaffold was found to be a key feature for achieving selectivity. rsc.orgnih.gov This principle can be applied to the this compound core, using the iodine to exploit unique pockets in a target enzyme's active site.

Future work will involve using computational docking and molecular dynamics simulations to predict how modifications to the iodophenylpiperidine structure will affect binding to target proteins, thereby guiding the synthesis of more effective and selective molecules. researchgate.net

| Compound Class | Target | Design Strategy | Outcome |

| 4-Phenyl-4-[1H-imidazol-2-yl]-piperidines | Delta-opioid receptor | SAR exploration | Highly potent and selective delta-opioid agonist identified. nih.gov |

| Piperidine Derivatives | M. tuberculosis MenA | SAR exploration | Novel inhibitors with improved pharmacokinetic parameters. nih.gov |

| Quinazolin-4(3H)-ones | PARP4 Enzyme | Exploiting unique amino acid residue with a C-8 iodine substituent | At least 12-fold selectivity over other PARP family members achieved. rsc.orgnih.gov |

Exploration of Novel Therapeutic Applications Beyond Established Receptor Systems

While much research has focused on CNS receptors, the versatile piperidine scaffold is present in drugs with a wide range of pharmacological activities. nih.govijnrd.org Future exploration of this compound derivatives could unlock novel therapeutic applications.

Antiviral Agents: A recent study identified a class of 1,4,4-trisubstituted piperidines that inhibit coronavirus replication by targeting the main protease (Mpro), an essential viral enzyme. nih.gov This opens a promising avenue for developing this compound-based antivirals.

Anticancer Agents: N-arylpiperazine derivatives, structurally related to the iodophenylpiperidine core, have been investigated as potential anticancer drugs, showing activity against prostate, bladder, and renal cancer cell lines. mdpi.com

Antidiabetic Agents: The piperidine moiety is a key structural feature in the DPP-4 inhibitor alogliptin, an established antidiabetic drug. semanticscholar.org This suggests the potential for developing new classes of antidiabetic agents from the this compound scaffold.

Neuroprotection: The sigma-1 receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine has been shown to provide significant ischemic neuroprotection in animal models of stroke, independent of dopamine (B1211576) accumulation modulation. nih.gov This highlights a potential therapeutic role in neurodegenerative and ischemic conditions.

The broad bioactivity of piperidine-containing molecules suggests that screening libraries of this compound derivatives against diverse biological targets could lead to the discovery of first-in-class medicines for a variety of diseases. researchgate.net

Implementation of Machine Learning and Artificial Intelligence in Iodophenylpiperidine Discovery and Optimization

Future applications of AI in this area include:

De Novo Design: Using generative AI models to design novel this compound derivatives with optimized properties for a specific biological target. nih.gov These algorithms can explore a vast chemical space to propose structures with high predicted potency and selectivity.

Predictive Modeling: Training ML models on existing data to predict the physicochemical properties, bioactivity, and potential toxicity of new iodophenylpiperidine analogs before they are synthesized. This can help prioritize the most promising candidates for laboratory testing.

Reaction Prediction: Employing AI to predict the outcomes of chemical reactions and optimize synthetic routes, making the production of new derivatives more efficient and cost-effective. scitechdaily.com

Target Identification: Analyzing large biological datasets with AI algorithms to identify novel protein targets for which this compound derivatives could be effective modulators.

Q & A

What are the optimal synthetic routes for 1-(4-Iodophenyl)piperidine, and how can reaction conditions be controlled to maximize yield?

Basic Research Question

The synthesis of this compound typically involves introducing the iodophenyl group into the piperidine scaffold via multi-step reactions. Key steps include:

- Halogenation : Electrophilic substitution or coupling reactions to incorporate iodine at the para position of the phenyl ring .

- Piperidine Functionalization : Alkylation or nucleophilic substitution to attach the iodophenyl group to the piperidine nitrogen .

- Optimization : Reaction parameters such as temperature (e.g., 60–80°C for coupling), solvent choice (e.g., dichloromethane for inert conditions), and catalysts (e.g., palladium for cross-coupling) must be tailored to minimize side products .

What analytical techniques are most effective for confirming the structural integrity of this compound?

Basic Research Question

Structural validation requires a combination of spectroscopic and crystallographic methods:

- NMR Spectroscopy : and NMR confirm proton environments and carbon frameworks, with characteristic shifts for the iodophenyl group (e.g., aromatic protons at δ 7.2–7.8 ppm) .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for verifying iodine positioning .

- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., [M+H] at m/z 316.03 for CHIN) .

How can QSAR models be developed to predict the biological activity of this compound derivatives?

Intermediate Research Question

Quantitative Structure-Activity Relationship (QSAR) models are built using:

- Dataset Preparation : Curate experimental bioactivity data (e.g., IC values against serotonin transporters) and convert to pIC for normalization .

- Descriptor Selection : Use software like ADMET Predictor™ to compute molecular descriptors (e.g., logP, polar surface area) .

- Statistical Validation : Apply partial least squares (PLS) or machine learning to correlate descriptors with activity, ensuring and .

What in vitro assays are suitable for preliminary pharmacological screening of this compound analogs?

Intermediate Research Question

Key assays include:

- Enzyme Inhibition : Fluorescence-based assays for targets like kinases or proteases, with IC determination using dose-response curves .

- Receptor Binding : Radioligand displacement studies (e.g., serotonin or dopamine transporters) to measure values .

- Membrane Permeability : Caco-2 cell monolayers assess blood-brain barrier penetration potential .

How do electronic-topological parameters influence the analgesic activity of 4-substituted piperidine derivatives?

Advanced Research Question

Electronic-Topological Method (ETM) analysis identifies pharmacophores and anti-pharmacophores:

- Conformational Analysis : Quantum-mechanical calculations (e.g., DFT) model protonated and neutral piperidine forms to map electrostatic potentials .

- Pharmacophore Mapping : Critical features include the iodine atom’s electronegativity and the piperidine ring’s chair conformation, which enhance µ-opioid receptor binding .

- Validation : Test predictions against known analgesics (e.g., morphine derivatives) to refine activity thresholds .

What strategies resolve contradictions in bioactivity data across different experimental models for piperidine-based compounds?

Advanced Research Question

Contradictions arise from assay variability or target promiscuity. Mitigation strategies include:

- Cross-Model Validation : Compare results from in vitro (e.g., SERT inhibition) and in silico (e.g., molecular docking) models to identify outliers .

- Meta-Analysis : Pool data from multiple studies (e.g., 43 datasets in QSAR models) to calculate weighted activity metrics .

- Mechanistic Studies : Use SPR or ITC to quantify binding kinetics and rule off-target effects .

How can in silico pharmacokinetic studies guide the structural optimization of this compound for CNS targeting?

Advanced Research Question

Computational tools prioritize derivatives with favorable CNS penetration:

- ADMET Prediction : Simulate blood-brain barrier permeability (e.g., BBB score > 0.6) and metabolic stability (CYP2D6 inhibition risk) .

- Molecular Dynamics : Simulate ligand-receptor interactions (e.g., with NMDA or sigma-1 receptors) to optimize binding free energy (< -8 kcal/mol) .

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl) to reduce logP while retaining iodophenyl’s halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。